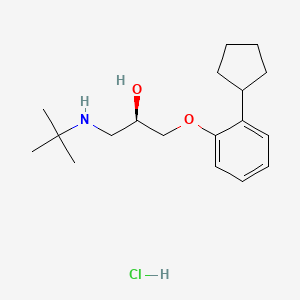

(R)-Penbutolol Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2.ClH/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZWQFLTSRCDPC-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@H](COC1=CC=CC=C1C2CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858284 | |

| Record name | (2R)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57130-27-5 | |

| Record name | (2R)-1-(tert-Butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Characterization and Enantiomeric Significance of Penbutolol

Chiral Purity and Enantiomeric Excess in Active Pharmaceutical Ingredients

The efficacy and safety of chiral drugs are intrinsically linked to their stereochemical purity. For an active pharmaceutical ingredient (API) to be effective, it often needs to be present in a specific enantiomeric form. The other enantiomer, known as the distomer, may be less active, inactive, or even contribute to adverse effects. wikipedia.org Therefore, ensuring high chiral purity and enantiomeric excess (ee) is a critical aspect of pharmaceutical manufacturing. ntnu.no

Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. It is calculated as the absolute difference between the mole fractions of the two enantiomers. In the context of penbutolol (B1679223), achieving a high enantiomeric excess of the desired (S)-enantiomer is crucial for its therapeutic application. ntnu.nomdpi.com Various analytical techniques, such as chiral high-performance liquid chromatography (HPLC), are employed to determine the enantiomeric purity of penbutolol and other chiral drugs. unila.ac.idnih.gov The development of enantiopure drugs, like single-enantiomer penbutolol, is driven by the goal of providing a more targeted and effective therapeutic agent with a potentially improved safety profile. wikipedia.org

Differentiation of (R)- and (S)-Penbutolol in Preclinical Research

Preclinical studies have been instrumental in elucidating the distinct pharmacological profiles of the (R)- and (S)-enantiomers of penbutolol. This research has highlighted the significance of stereochemistry in the drug's interaction with its biological targets.

Eutomer and Distomer Concept Applied to Penbutolol Enantiomers

The terms "eutomer" and "distomer" are used to differentiate between the pharmacologically more active and less active enantiomers of a chiral drug, respectively. nih.gov In the case of penbutolol, the (S)-enantiomer is considered the eutomer due to its significantly higher β-blocking activity. mdpi.comresearchgate.net Conversely, the (R)-enantiomer is the distomer, exhibiting substantially lower potency at β-adrenergic receptors. nih.govnih.gov This classification underscores the stereoselective nature of the interaction between penbutolol and its target receptors. The concept of the eudismic ratio, which quantifies the difference in pharmacological activity between the eutomer and the distomer, is a key metric in understanding the stereoselectivity of chiral drugs like penbutolol. google.com

Differential Biological Activities of Enantiomers (e.g., β-blocking versus other actions)

The primary pharmacological action of penbutolol is the blockade of β-adrenergic receptors. Preclinical research has consistently demonstrated that the (S)-enantiomer is substantially more potent in this regard than the (R)-enantiomer. nih.govnih.gov Studies have shown that the β-sympatholytic activity of l-penbutolol (the (S)-enantiomer) is approximately 50 to 200 times greater than that of d-penbutolol (the (R)-enantiomer). nih.govnih.gov

Beyond its β-blocking activity, the (S)-enantiomer also exhibits intrinsic sympathomimetic activity (ISA) and antiarrhythmic effects, which are attributed to its interaction with β-adrenergic receptors. mdpi.comnih.gov In contrast, the (R)-enantiomer is reported to have minimal pharmacological effects, with some studies noting only a local anesthetic action. nih.gov It lacks significant intrinsic sympathomimetic activity and does not prolong the refractory period in the heart muscle. nih.gov Furthermore, research into the mutagenic potential of penbutolol enantiomers found that the R(+)-enantiomer showed mutagenic activity similar to a batch of penbutolol with a high content of this isomer. tandfonline.com

The following table summarizes the differential biological activities of the penbutolol enantiomers based on preclinical findings:

| Biological Activity | (S)-Penbutolol (Eutomer) | (R)-Penbutolol (Distomer) |

| β-Blocking Potency | High (approx. 50-200 times more active) nih.govnih.gov | Low nih.govnih.gov |

| Intrinsic Sympathomimetic Activity (ISA) | Present mdpi.comnih.gov | Absent nih.gov |

| Antiarrhythmic Effect | Present (due to β-blockade) nih.gov | Absent nih.gov |

| Local Anesthetic Action | Not a primary effect | Present nih.gov |

| Mutagenic Activity (in some studies) | Less or equal to the R(+)-enantiomer tandfonline.com | Present tandfonline.com |

Chiral Inversion and Stereochemical Stability Considerations

Chiral inversion is a phenomenon where one enantiomer of a chiral drug is converted into its opposite enantiomer in the body. nih.govethernet.edu.et This process can be unidirectional or bidirectional and is often mediated by enzymes. nih.gov The potential for chiral inversion is an important consideration in the development of single-enantiomer drugs, as the formation of the distomer could alter the drug's efficacy and safety profile. ethernet.edu.etethernet.edu.et

For penbutolol, the stereochemical stability is a crucial factor. While specific preclinical data on the in vivo chiral inversion of penbutolol is not extensively detailed in the provided search results, the general principle holds that the stability of the chiral center must be evaluated. ethernet.edu.et The development of a single-enantiomer drug like (S)-penbutolol relies on the assumption that it will not significantly invert to the less active or potentially problematic (R)-enantiomer in the body. Regulatory guidelines for new single-enantiomer drugs typically require an investigation into the stereochemical stability to ensure that the desired enantiomeric purity is maintained in vivo. diva-portal.org

Synthetic Methodologies for Penbutolol Enantiomers

Overview of Enantioselective Synthesis Strategies

The production of single-enantiomer β-blockers like Penbutolol (B1679223) is a significant area of research, driven by the fact that the desired therapeutic activity often resides in one enantiomer, while the other may be less active or contribute to side effects. ntnu.nonih.gov Two primary routes are established for this purpose: asymmetric synthesis and the resolution of racemic mixtures. unila.ac.id These technologies aim to provide the target enantiomer with high enantiomeric excess (ee), a critical measure of its purity. unila.ac.idntnu.no

Asymmetric synthesis creates the desired chiral center in a molecule using a chiral catalyst, reagent, or starting from a chiral precursor. ntnu.no For β-blockers, this can involve several methods:

Use of Chiral Building Blocks: A common strategy involves starting with a commercially available chiral molecule, often referred to as the "chiral pool." For instance, syntheses can be designed starting from enantiopure epichlorohydrin (B41342) or its derivatives, which introduces the necessary chirality at the outset. mdpi.comntnu.no Another reported route for synthesizing (S)-β-blockers utilizes (S)-5-hydroxymethyl-3-alkyl-2-oxazolidinone, a chiral intermediate obtained through enzymatic resolution. tandfonline.com

Catalytic Asymmetric Reactions: These methods use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Examples include the Sharpless asymmetric dihydroxylation and the use of Jacobsen's catalyst for the hydrolytic kinetic resolution of epoxides, which have been applied to the synthesis of various β-blockers. mdpi.commdpi.com While effective, these methods can sometimes involve toxic and expensive catalysts. mdpi.com

Chemo-enzymatic synthesis combines chemical reactions with biocatalytic steps, leveraging the high stereoselectivity of enzymes. nih.gov This approach is frequently used for producing enantiopure β-blockers and is celebrated for its alignment with green chemistry principles, often operating under mild conditions. ntnu.nochemrxiv.org

A cornerstone of this strategy is the kinetic resolution of a racemic intermediate. ntnu.no In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the two to be separated. For Penbutolol, the key intermediate is a racemic chlorohydrin, which is resolved using a lipase (B570770) enzyme. mdpi.commdpi-res.com While this method is highly enantioselective, a primary drawback is that the maximum theoretical yield for the desired enantiomer is 50%. ntnu.no

Asymmetric Synthesis Approaches

Specific Synthetic Routes for (R)-Penbutolol Hydrochloride

While the scientific literature predominantly focuses on the synthesis of (S)-Penbutolol, the therapeutically active enantiomer, the synthesis of this compound can be achieved through a parallel chemo-enzymatic pathway. nih.govmdpi.com The route hinges on the kinetic resolution of the racemic chlorohydrin precursor, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol.

The key steps are as follows:

Racemic Precursor Synthesis: 2-Cyclopentylphenol is reacted with epichlorohydrin to produce the racemic chlorohydrin, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol. ntnu.no

Enzymatic Kinetic Resolution: The racemic chlorohydrin undergoes kinetic resolution using an enzyme such as Lipase B from Candida antarctica (CALB). In this step, the enzyme selectively acylates the (S)-enantiomer, forming an (S)-ester, and leaves the (R)-chlorohydrin unreacted. mdpi.commdpi-res.com

Separation and Hydrolysis: The resulting mixture of the (S)-ester and (R)-chlorohydrin is separated. To obtain the precursor for (R)-Penbutolol, the isolated (S)-ester is then chemically hydrolyzed (deacylated) to yield the enantiopure (S)-chlorohydrin.

Salt Formation: Finally, the (R)-Penbutolol free base is treated with hydrochloric acid (HCl) to precipitate the stable this compound salt.

This strategy leverages the same highly selective enzymatic step used for the (S)-enantiomer but utilizes the "other half" of the resolved racemate to produce the (R)-enantiomer.

Synthesis of (S)-Penbutolol: Building Blocks and Key Reaction Steps

The synthesis begins with the deprotonation of the starting phenol, 2-cyclopentylphenol. This is followed by a reaction with epichlorohydrin, which, after ring-opening, yields the racemic chlorohydrin building block, 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol. mdpi.commdpi-res.com The critical step in the sequence is the enzymatic kinetic resolution of this racemic chlorohydrin, which isolates the necessary (R)-chlorohydrin precursor for the synthesis of (S)-Penbutolol. mdpi.com

Kinetic resolution is the pivotal step for inducing chirality in the synthesis of Penbutolol. The process exploits the difference in reaction rates of the two enantiomers of the racemic chlorohydrin with an enzyme. ntnu.no Lipase B from Candida antarctica (CALB) is used to catalyze an enantioselective transesterification reaction. mdpi.commdpi-res.com

In this reaction, the racemic chlorohydrin is treated with an acyl donor, such as vinyl butanoate, in a suitable organic solvent like acetonitrile (B52724). mdpi.comchemrxiv.org The CALB enzyme selectively catalyzes the acylation of the hydroxyl group of the (S)-chlorohydrin, converting it to the corresponding (S)-butanoate ester. mdpi.com The (R)-chlorohydrin remains largely unreacted. This allows for the separation of the resulting (S)-ester from the unreacted (R)-chlorohydrin, effectively resolving the racemate. mdpi.com This method has proven efficient for producing the enantiopure building blocks required for β-blocker synthesis. mdpi.compreprints.org

Lipase B from Candida antarctica (CALB) is a highly effective and robust biocatalyst for the kinetic resolution of the chlorohydrin precursors of Penbutolol and other β-blockers. mdpi.comntnu.no It is often used in an immobilized form, which enhances its stability and reusability. mdpi.com

In the synthesis of (S)-Penbutolol, CALB demonstrates high selectivity in the transesterification of racemic 1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol with vinyl butanoate as the acyl donor. mdpi.comchemrxiv.org The reaction is typically conducted in dry acetonitrile at temperatures between 30-38 °C for 23 to 48 hours. mdpi.comchemrxiv.org This enzymatic step is highly efficient at separating the enantiomers, yielding the desired (R)-chlorohydrin precursor with very high enantiomeric excess (ee), often up to 99%. mdpi.commdpi-res.com The selectivity of this enzymatic resolution is quantified by the enantiomeric ratio (E-value), which for this reaction has been reported to be very high. mdpi.com

| Substrate | Product | Enantiomeric Excess (ee) of Product | Configuration of Isolated Precursor | Enantiomeric Excess (ee) of Isolated Precursor | Overall Yield of (S)-Penbutolol HCl |

|---|---|---|---|---|---|

| (±)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | (S)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-yl butanoate | 87% | (R) | 97-99% | 20% |

Data sourced from a chemo-enzymatic protocol for the synthesis of (S)-Penbutolol. mdpi.com

Optimization of Enantiomeric Excess and Overall Yields

Enzymatic kinetic resolution is a favored method, often employing lipases due to their high enantioselectivity. Lipase B from Candida antarctica (CALB) is frequently used to catalyze the transesterification of the racemic chlorohydrin. mdpi.comchemrxiv.org In this process, the enzyme selectively acylates one enantiomer (e.g., the (S)-chlorohydrin), leaving the other enantiomer (the desired (R)-chlorohydrin, in this theoretical synthesis) largely unreacted. The unreacted (R)-chlorohydrin can then be separated from its acylated (S)-counterpart. The subsequent reaction of the enantiopure (R)-chlorohydrin with tert-butylamine (B42293) would yield (R)-penbutolol. Conversely, literature often describes the synthesis of (S)-penbutolol, which involves the separation of the unreacted (R)-chlorohydrin after enzymatic acylation, followed by its amination. mdpi.com

Several reaction parameters are optimized to enhance the efficiency of this resolution:

Solvent: The choice of solvent significantly impacts enzyme activity and enantioselectivity. While various organic solvents like toluene, acetonitrile, and cyclohexane (B81311) have been studied, greener solvents like acetonitrile are often preferred to minimize environmental impact. mdpi.comchemrxiv.org In some cases, cyclohexane has been shown to yield the highest enantiopurity. chemrxiv.org

Acyl Donor: Vinyl esters, such as vinyl butanoate, are effective acyl donors for the lipase-catalyzed transesterification. mdpi.comchemrxiv.org

Temperature: Temperature affects both the reaction rate and the enzyme's selectivity. Optimal temperatures for lipase-catalyzed kinetic resolutions are typically found to be between 30°C and 40°C. mdpi.comchemrxiv.org While higher temperatures can increase the reaction rate, they may also decrease enantioselectivity, although this is not always the case. unimi.it

Reaction Time: The duration of the reaction is carefully controlled to achieve approximately 50% conversion. This is a key principle of kinetic resolution, as allowing the reaction to proceed further would result in the acylation of the less-preferred enantiomer, thereby reducing the enantiomeric excess of the remaining unreacted substrate. chemrxiv.orgunimi.it

| Parameter | Condition/Reagent | Effect/Observation | Reference |

|---|---|---|---|

| Enzyme | Lipase B from Candida antarctica (CALB) | High enantioselectivity in kinetic resolution. | mdpi.com |

| Key Intermediate | (±)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol | Racemic precursor for resolution. | mdpi.com |

| Solvent | Acetonitrile, Cyclohexane | Acetonitrile is a greener alternative to toluene; Cyclohexane can provide high enantiopurity. | mdpi.comchemrxiv.org |

| Acyl Donor | Vinyl butanoate | Efficient acyl donor for transesterification. | mdpi.comchemrxiv.org |

| Temperature | 30-40 °C | Optimal range for balancing reaction rate and enantioselectivity. | mdpi.comchemrxiv.org |

| Achieved Enantiomeric Excess (ee) | >99% (for intermediate) | High purity of the chiral building block is attainable. | mdpi.com |

| Overall Yield | 20-27% | Typical yield for multi-step synthesis via kinetic resolution. | mdpi.com |

Chiral Pool Synthesis and Semisynthetic Approaches

Chiral pool synthesis offers an alternative route to enantiomerically pure compounds like (R)-penbutolol by utilizing readily available, naturally occurring chiral molecules as starting materials. A notable approach for the synthesis of the (S)-enantiomer, which can be adapted for the (R)-enantiomer, starts from (S)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone. tandfonline.comoup.com This chiral building block is itself produced in high enantiomeric excess (99% ee) via the enzymatic resolution of its racemic acyloxymethyl precursor using lipases. tandfonline.com

The synthesis proceeds through a sequence of well-defined steps:

Tosylation: The hydroxyl group of (S)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone is converted into a good leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534). This reaction produces the corresponding tosylate in high yield (around 85%). tandfonline.comoup.com

Phenolic Coupling: The tosylate is then reacted with the sodium salt of 2-cyclopentylphenol. The phenoxide ion displaces the tosylate group via an SN2 reaction to form (S)-5-(2-cyclopentylphenoxymethyl)-3-tert-butyl-2-oxazolidinone. This step also proceeds with a high yield of approximately 85%. tandfonline.comoup.com

Hydrolytic Ring-Cleavage: The final step involves the hydrolytic ring-opening of the oxazolidinone ring. Treatment with a strong base, such as sodium hydroxide (B78521) in an ethanol-water mixture, cleaves the ring to yield the free base of (S)-penbutolol. tandfonline.comoup.com The free base is then converted to its hydrochloride salt.

| Step | Reaction | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1 | Tosylation of Chiral Precursor | (S)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone, p-toluenesulfonyl chloride, triethylamine | ~85% | tandfonline.comoup.com |

| 2 | Phenolic Coupling | 2-cyclopentylphenol, Sodium Hydride | ~85% | tandfonline.comoup.com |

| 3 | Hydrolytic Ring-Cleavage | Sodium hydroxide, Ethanol (B145695)/Water | 70-93% (from coupled intermediate) | tandfonline.com |

| Overall Yield (from oxazolidinone) | ~53-70% | tandfonline.com |

Pharmacological Characterization of R Penbutolol Hydrochloride: Preclinical and Mechanistic Studies

Mechanisms of Action at the Molecular and Cellular Level

The pharmacological actions of (R)-Penbutolol are primarily understood through its interactions with cellular receptor systems and downstream signaling pathways.

As a member of the beta-blocker class of drugs, the principal mechanism of action for the penbutolol (B1679223) molecule involves its interaction with beta-adrenergic receptors. wikipedia.orgnih.gov Penbutolol is characterized as a non-selective beta-blocker, indicating its ability to bind to both β1 and β2 adrenergic receptors. wikipedia.orgwikipedia.orgnih.gov

(R)-Penbutolol, also referred to as (+)-Penbutolol or d-Penbutolol, functions as a β-adrenoceptor antagonist. medchemexpress.com However, its binding affinity is substantially lower than that of its stereoisomer, (S)-Penbutolol. In vitro and in vivo experiments have shown that the (S)-(-)-isomer is significantly more active, with reports suggesting it is between 50 and 200 times more potent in its beta-blocking activity than the (R)-(+)-enantiomer. mdpi.comnih.govnih.govresearchgate.net

Specific studies have quantified the antagonist activity of (R)-Penbutolol at the β-adrenoceptor.

| Compound | Target | Activity | Value |

| (+)-Penbutolol | β-adrenoceptor | Antagonist | IC₅₀: 0.74 μM medchemexpress.com |

This table displays the reported half-maximal inhibitory concentration (IC₅₀) of (+)-Penbutolol, indicating its potency as a β-adrenoceptor antagonist.

Detailed studies quantifying the specific ligand-receptor binding kinetics for (R)-Penbutolol Hydrochloride, such as association (k_on) and dissociation (k_off) rates at β1 and β2 adrenergic receptors, are not extensively available in the published literature. While kinetic studies have been performed on the penbutolol racemate and its metabolites, highlighting the importance of such parameters for understanding the duration of action, specific data for the (R)-enantiomer remains to be fully characterized. dntb.gov.uanih.gov

A key distinguishing feature of the penbutolol enantiomers lies in their intrinsic sympathomimetic activity (ISA), or partial agonist activity. wikipedia.org The clinically utilized (S)-(-)-isomer of penbutolol is known to exhibit moderate ISA. mdpi.comnih.gov In contrast, preclinical studies have demonstrated that (R)-Penbutolol (d-Penbutolol) does not possess intrinsic sympathomimetic activity. mdpi.comnih.gov This lack of partial agonist effect is a significant pharmacological differentiator between the two enantiomers.

By acting as an antagonist at β-adrenergic receptors, (R)-Penbutolol blocks the canonical signaling cascade initiated by catecholamines like epinephrine (B1671497) and norepinephrine (B1679862). nih.gov This blockade prevents the activation of the coupled G-protein, which in turn inhibits the enzyme adenylyl cyclase. wikipedia.orgnih.gov The result is a decrease in the intracellular conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). wikipedia.org Lower levels of cAMP lead to reduced activation of protein kinase A (PKA), a key enzyme that phosphorylates various cellular proteins, including those involved in calcium ion dynamics. nih.govdrugbank.com

Beyond this general mechanism, specific research into (+)-Penbutolol has shown it modulates cellular calcium. Studies in isolated rat cardiomyocytes found that (+)-Penbutolol has a concentration-dependent inhibitory effect on the increase in intracellular calcium concentration ([Ca²⁺]i) induced by lysophosphatidylcholine (B164491) (LPC). medchemexpress.com

Receptor Binding Affinity and Selectivity Profile

Intrinsic Sympathomimetic Activity (Partial Agonism)

Investigation of Non-Adrenergic Receptor Interactions

One of the most notable non-adrenergic actions is its high-affinity binding to the 5-hydroxytryptamine receptor 1A (5-HT1A), where it acts as an antagonist. nih.govdrugbank.com This property has prompted investigations into penbutolol's potential role in augmenting antidepressant therapies. drugbank.comresearchgate.net

Furthermore, (+)-Penbutolol is reported to possess sodium (Na⁺) channel-blocking activity. medchemexpress.commedchemexpress.com This action is also described as a local anesthetic or membrane-stabilizing effect and represents another significant non-adrenergic mechanism. wikipedia.orgnih.gov

| Interaction Target | Mechanism | Compound |

| 5-HT1A Receptor | Antagonist | Penbutolol nih.govdrugbank.com |

| Sodium (Na⁺) Channel | Blocker | (+)-Penbutolol medchemexpress.commedchemexpress.com |

This table summarizes the known non-adrenergic receptor interactions of the penbutolol molecule, including the specific enantiomer where noted.

5-Hydroxytryptamine Receptor 1A (5-HT1A) Binding and Antagonistic Effects

(R)-Penbutolol, the dextrorotatory enantiomer of penbutolol, demonstrates a significant binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A). drugbank.com This interaction is characterized by antagonistic effects, meaning it blocks the receptor and prevents its activation by the endogenous neurotransmitter, serotonin (B10506). drugbank.com The investigation into this specific binding characteristic is ongoing, particularly concerning its potential implications for antidepressant therapies. drugbank.comresearchgate.net

Studies have shown that penbutolol, in general, has a high affinity for human 5-HT1A receptors. drugbank.comresearchgate.net In vitro autoradiography on post-mortem human brain slices has confirmed this high affinity. researchgate.net Furthermore, some research suggests a preferential binding of certain beta-blockers to 5-HT1A autoreceptors over postsynaptic receptors. researchgate.net The antagonistic activity of penbutolol at 5-HT1A receptors is a key area of research, distinguishing it from other beta-blockers and suggesting a more complex pharmacological profile. drugbank.comdrugbank.com

Sodium Channel Blocking Actions (specific to (R)-enantiomer)

The (R)-enantiomer of penbutolol, also known as (+)-penbutolol, possesses sodium channel-blocking activity. medchemexpress.commedchemexpress.com This action is a distinct characteristic of this specific optical isomer. medchemexpress.commedchemexpress.com The interaction with voltage-sensitive sodium channels has been evaluated by assessing the binding of substances like [3H]batrachotoxinin A 20-alpha-benzoate in rat brain tissue. drugbank.com This property contributes to the membrane-stabilizing activity observed with some beta-adrenoceptor ligands. drugbank.com

Comparative Preclinical Pharmacodynamics of Penbutolol Enantiomers

The enantiomers of penbutolol exhibit distinct pharmacological profiles, a phenomenon known as stereoselectivity. While the (S)-(-)-isomer is primarily responsible for the potent beta-adrenergic blockade, the (R)-(+)-enantiomer possesses other significant pharmacological activities. mdpi.commazums.ac.ir

Differential Potency in in vitro Models

In vitro studies have highlighted the significant differences in potency between the penbutolol enantiomers. The (S)-(-)-isomer is substantially more active in blocking beta-adrenoceptors compared to the (R)-(+)-enantiomer. mdpi.com Specifically, the (S)-(-) isomer was found to be 200 times more active than its (R)-(+)-counterpart in in vitro experiments. mdpi.com

Conversely, the (R)-(+)-enantiomer, while weaker in its beta-blocking capacity, is recognized for its sodium channel-blocking effects. medchemexpress.commedchemexpress.com This differential activity underscores the importance of stereochemistry in the pharmacological actions of penbutolol.

Below is a data table summarizing the differential in vitro activity of Penbutolol enantiomers.

| Enantiomer | Primary In Vitro Activity | Relative Potency | Reference |

| (S)-(-)-Penbutolol | Beta-adrenoceptor blockade | ~200x more active than (R)-enantiomer | mdpi.com |

| (R)-(+)-Penbutolol | Sodium channel blockade | - | medchemexpress.commedchemexpress.com |

Activity in Preclinical in vivo Animal Models (e.g., Reserpinized Rat Models for ISA)

Preclinical studies in animal models, such as the reserpinized rat, have been instrumental in characterizing the intrinsic sympathomimetic activity (ISA) of penbutolol. In reserpinized rats, which are depleted of norepinephrine, intravenous administration of penbutolol led to a dose-dependent increase in heart rate, suggesting partial agonist activity at beta-adrenergic receptors. drugbank.com

Furthermore, in vivo microdialysis studies in rats have provided evidence for the central 5-HT1A receptor blocking properties of (-)-penbutolol. drugbank.com Electrophysiological studies have also been employed to investigate the effects of penbutolol enantiomers on the firing of 5-HT neurons in the dorsal raphe nucleus (DRN). nih.gov Interestingly, some studies have shown that (-)-penbutolol can decrease 5-HT cell firing, an effect that is sensitive to the 5-HT1A antagonist WAY 100635, suggesting potential agonist-like activity at the somatodendritic 5-HT1A autoreceptor in this model. nih.gov This contrasts with its generally accepted role as a 5-HT1A antagonist and highlights the complexity of its in vivo pharmacology. drugbank.comnih.gov

The table below presents findings from preclinical in vivo models.

| Animal Model | Finding | Implication | Reference |

| Reserpinized Rat | Dose-dependent increase in heart rate with penbutolol administration. | Suggests intrinsic sympathomimetic activity (ISA). | drugbank.com |

| Rat (in vivo microdialysis) | Evidence for central 5-HT1A receptor blockade by (-)-penbutolol. | Indicates CNS activity and interaction with the serotonin system. | drugbank.com |

| Rat (electrophysiology) | (-)-Penbutolol decreased 5-HT cell firing in the DRN. | Suggests potential agonist-like activity at 5-HT1A autoreceptors in this specific context. | nih.gov |

Metabolic Pathways and Biotransformation of Penbutolol Enantiomers: Preclinical Aspects

Primary Metabolic Transformations: Hydroxylation and Glucuroconjugation

Identification of Preclinical Metabolites (e.g., 4-hydroxy Penbutolol (B1679223), Glucuronide Conjugates)

Preclinical investigations have successfully identified the major metabolites of penbutolol. nih.govsemanticscholar.org The primary oxidative metabolite is 4-hydroxy penbutolol, which is formed through the hydroxylation of the penbutolol molecule. drugbank.comfda.gov This Phase I metabolic reaction introduces a hydroxyl group, making the compound more water-soluble.

Following hydroxylation, both the parent drug and its hydroxylated metabolite can undergo Phase II conjugation reactions. nih.govsemanticscholar.org The most significant of these is glucuronidation, where glucuronic acid is attached to the molecule, resulting in the formation of penbutolol glucuronide and 4-hydroxy penbutolol glucuronide. nih.govsemanticscholar.org These glucuronide conjugates are highly water-soluble and are readily excreted from the body, primarily in the urine. drugbank.comhumanjournals.com In fact, a major metabolite of penbutolol is its glucuronide conjugate. fda.gov

| Metabolite | Transformation Pathway | Significance |

| 4-hydroxy Penbutolol | Hydroxylation (Phase I) | A semi-active metabolite found in plasma and urine. drugbank.comnih.govfda.gov |

| Penbutolol Glucuronide | Glucuronidation (Phase II) | A major, water-soluble conjugate for excretion. nih.govfda.gov |

| 4-hydroxy Penbutolol Glucuronide | Glucuronidation (Phase II) | A water-soluble conjugate of the hydroxylated metabolite for excretion. nih.govsemanticscholar.org |

Metabolite Activity and Contribution to Overall Pharmacological Profile (preclinical)

The pharmacological activity of penbutolol's metabolites has been a subject of preclinical research. The 4-hydroxy penbutolol metabolite is considered to be semi-active. nih.govnih.govsemanticscholar.org In preclinical models, it has demonstrated beta-blocking activity, although to a lesser extent than the parent compound. fda.govhumanjournals.com Specifically, it is reported to be 1/8 to 1/15 times as active as penbutolol in blocking isoproterenol-induced ß-adrenergic receptor responses in isolated guinea-pig trachea. fda.govhumanjournals.com In anesthetized dogs, its potency is about 1/8 to 1 time that of the parent drug. fda.govhumanjournals.com

Enzyme Systems Involved in Preclinical Metabolism (e.g., Cytochrome P450 isoforms, UGTs)

The biotransformation of penbutolol is mediated by specific enzyme systems. The initial hydroxylation step to form 4-hydroxy penbutolol is carried out by the Cytochrome P450 (CYP) superfamily of enzymes. nih.govaafp.org While the specific isoforms involved in penbutolol metabolism are not extensively detailed in the provided search results, CYP2D6 is a key enzyme in the metabolism of many beta-blockers and is known to metabolize penbutolol. aafp.orgwikipedia.orgarvojournals.org

The subsequent glucuronidation of penbutolol and its hydroxylated metabolite is catalyzed by UDP-glucuronosyltransferases (UGTs). psychdb.com These enzymes are responsible for the Phase II conjugation reactions that facilitate the excretion of the drug. nih.govpsychdb.com

| Enzyme System | Metabolic Reaction | Substrate(s) |

| Cytochrome P450 (CYP) | Hydroxylation | Penbutolol |

| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | Penbutolol, 4-hydroxy Penbutolol |

Analytical and Separation Techniques for Penbutolol Enantiomers

Methods for Chiral Separation and Enantiopurity Determination

The separation of penbutolol (B1679223) enantiomers is a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. nih.gov To achieve separation, a chiral environment must be created, which is typically accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive in chromatography, or a chiral selector in the background electrolyte for capillary electrophoresis. nih.govmdpi.com High-performance liquid chromatography (HPLC), gas chromatography (GC), capillary electrophoresis (CE), and supercritical fluid chromatography (SFC) are the primary techniques utilized for this purpose. nih.gov

High-performance liquid chromatography (HPLC) is the most widely used and effective technique for the enantioseparation of β-blockers like penbutolol. nih.govnih.gov The direct method, which employs a chiral stationary phase (CSP), is favored due to its speed, reproducibility, and the availability of a wide array of chiral selectors. nih.govmdpi.com

The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method. Several classes of CSPs have proven effective for the resolution of penbutolol and other aryloxyaminopropanol-type β-blockers. ingentaconnect.comingentaconnect.com

Polysaccharide-based CSPs: These are the most versatile and widely used CSPs for chiral separations. nih.gov Derivatives of cellulose (B213188) and amylose, particularly cellulose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent enantioselectivity for penbutolol. unila.ac.iddntb.gov.ua The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance within the chiral cavities of the polysaccharide structure. nih.gov For instance, the direct HPLC separation of penbutolol enantiomers has been successfully achieved on a cellulose tris-3,5-dimethylphenyl carbamate (B1207046) chiral stationary phase. unila.ac.iddntb.gov.ua

Protein-based CSPs: Immobilized proteins, such as α1-acid glycoprotein (B1211001) (AGP) and ovomucoid, can also serve as effective chiral selectors. mdpi.comingentaconnect.comingentaconnect.com These CSPs mimic the stereoselective binding that occurs in vivo. The interactions are complex, involving ionic, hydrophobic, and hydrogen bonding.

Macrocyclic Antibiotic CSPs: Macrocyclic glycopeptides like vancomycin (B549263) and teicoplanin have been introduced as a powerful class of CSPs. ingentaconnect.comingentaconnect.com Their structure contains multiple stereogenic centers and functional groups (hydroxyl, carboxyl, amino) that allow for various interactions, including hydrogen bonding, π-π interactions, and inclusion complexation, which are crucial for chiral recognition. ingentaconnect.com Studies comparing vancomycin, teicoplanin, and teicoplanin aglycone phases have shown that the teicoplanin aglycone is often responsible for the enantioseparation of many β-blockers. ingentaconnect.com

Cyclodextrin-based CSPs: Native and derivatized β-cyclodextrins are another important class of CSPs. nih.govingentaconnect.com Their structure is a truncated cone with a hydrophobic interior and a hydrophilic exterior. Chiral recognition is primarily based on the inclusion of the analyte's aromatic part into the cyclodextrin (B1172386) cavity, with secondary interactions occurring between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin. nih.gov

Pirkle-type CSPs: These "brush-type" phases consist of a chiral molecule covalently bonded to a silica (B1680970) support. ingentaconnect.comingentaconnect.com They are designed to engage in specific interactions like π-π stacking, hydrogen bonding, and dipole-dipole interactions to achieve chiral resolution.

The table below summarizes various chiral stationary phases used for the separation of β-blocker enantiomers, including penbutolol.

| CSP Class | Specific Example | Interaction Mechanisms | Reference |

| Polysaccharide Derivatives | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric interactions | unila.ac.id, dntb.gov.ua, nih.gov |

| Protein-Based | α1-acid glycoprotein (AGP), Ovomucoid | Ionic, hydrophobic, and hydrogen bonding | ingentaconnect.com, ingentaconnect.com, mdpi.com |

| Macrocyclic Antibiotics | Teicoplanin, Vancomycin | π-π interactions, hydrogen bonding, inclusion complexation | ingentaconnect.com, ingentaconnect.com |

| Cyclodextrin Derivatives | Derivatized β-Cyclodextrin | Inclusion complexation, hydrogen bonding | ingentaconnect.com, nih.gov, nih.gov |

| Pirkle-Type | α-Burke 1 | π-π stacking, hydrogen bonding, dipole-dipole interactions | ingentaconnect.com, dntb.gov.ua |

Optimizing the mobile phase composition is crucial for achieving good resolution and peak shape. The choice of organic modifier, its concentration, and the use of acidic or basic additives can significantly impact retention times and enantioselectivity. nih.govresearchgate.net

For polysaccharide-based CSPs, separations are often performed in normal-phase, polar organic, or reversed-phase modes. nih.govingentaconnect.com

Normal-Phase Mode: Mobile phases typically consist of a non-polar solvent like hexane (B92381) or heptane (B126788) mixed with an alcohol modifier such as ethanol (B145695) or isopropanol. nih.govresearchgate.net

Polar Organic Mode: This mode uses mixtures of polar organic solvents like acetonitrile (B52724) and methanol. ingentaconnect.comingentaconnect.com

Reversed-Phase Mode: This involves aqueous buffers mixed with organic modifiers like acetonitrile or methanol. ingentaconnect.com

For basic compounds like penbutolol, which contains a secondary amine group, peak tailing can be a problem. Adding a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase can improve peak symmetry and resolution by suppressing the interaction of the analyte's basic site with residual acidic silanol (B1196071) groups on the silica support. nih.govresearchgate.net Conversely, acidic additives like trifluoroacetic acid (TFA) can also be used to modify the ionization state of the analyte and the stationary phase, influencing retention and selectivity. mdpi.comresearchgate.net

A study on the enantioseparation of five β-blockers using a Lux-Cellulose-2 column demonstrated that varying the ratio of n-hexane to ethanol and adding 0.1% DEA significantly affected the resolution. nih.gov For instance, a mobile phase of n-hexane:ethanol:DEA (75:25:0.1, v/v/v) was effective for separating several β-blocker enantiomers. nih.gov The column temperature is another parameter that can be adjusted; however, its effect can be complex, with resolution sometimes decreasing as temperature increases. dntb.gov.uaresearchgate.net

Gas chromatography is another powerful technique for chiral separations, though it is used less frequently than HPLC for β-blockers. researchgate.net A key requirement for GC analysis of non-volatile compounds like penbutolol is derivatization to increase their volatility and thermal stability. unila.ac.iddntb.gov.ua The hydroxyl and secondary amine groups are typically derivatized.

Chiral GC columns, often coated with cyclodextrin derivatives (e.g., Cyclodex-B), are used to separate the derivatized enantiomers. google.com One study detailed the determination of enantiomeric excess for intermediates in a synthetic route towards S-penbutolol using a chiral GC column after converting the analytes to their trimethylsilyl (B98337) (TMS) derivatives. google.com Another common derivatization approach involves acylation with chiral reagents like (-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. unila.ac.id Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with 1% trimethylchlorosilane (TMCS) are also commonly used for derivatization prior to GC-MS analysis. researchgate.net

Capillary electrophoresis (CE) has emerged as a high-efficiency separation technique for chiral analysis, offering advantages such as short analysis times, low sample and solvent consumption, and high separation efficiency. dntb.gov.uaresearchgate.net For enantioseparation by CE, a chiral selector is added to the background electrolyte.

Commonly used chiral selectors for β-blockers include:

Cyclodextrins (CDs): Native and derivatized cyclodextrins, especially hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used due to their ability to form transient diastereomeric inclusion complexes with the enantiomers. researchgate.net

Macrocyclic Antibiotics: These can also be used as chiral additives in the electrolyte. unila.ac.id

Ligand-Exchange Systems: Chiral separation can be achieved by adding a chiral ligand and a metal ion to the buffer, forming diastereomeric complexes with different mobilities. unila.ac.id

To enhance sensitivity, which can be a limitation in CE, techniques like field-enhanced sample injection (FESI) can be employed. nih.gov A recent method combined magnetic solid-phase extraction using polynorepinephrine-functionalized nanoparticles with FESI-CE for the sensitive enantioseparation of β-blockers from biological samples. nih.gov

Supercritical fluid chromatography (SFC) combines features of both gas and liquid chromatography, using a supercritical fluid (most commonly carbon dioxide) as the main component of the mobile phase. nih.gov SFC is considered a "green" technology due to the reduced use of organic solvents. It often provides faster separations and higher efficiency than HPLC. mazums.ac.ir

Chiral SFC is highly effective for the enantioseparation of β-blockers. nih.govdntb.gov.ua The same types of chiral stationary phases used in HPLC, particularly polysaccharide-based columns, are also the most successful in SFC. mdpi.comrsc.org An organic modifier, or co-solvent (e.g., methanol, ethanol), is typically added to the supercritical CO2 to increase its solvating power and improve chromatographic performance. mdpi.com Additives like DEA or TFA are also used to improve peak shape and resolution, similar to their role in HPLC. mdpi.com Research has shown that protecting the amine group of β-blockers can enhance resolution on polysaccharide and Pirkle-type columns under SFC conditions. mdpi.com

Selection and Optimization of Chiral Stationary Phases (e.g., α-Glycoprotein, β-Cyclodextrin derivatives)

Capillary Electrophoresis (CE) for Enantioseparation

Quantification of Enantiomeric Excess and Purity

The determination of enantiomeric excess (ee) and chemical purity is a critical step in the quality assessment of (R)-Penbutolol Hydrochloride. Enantiomeric excess is a measurement of the purity of a chiral sample, representing the degree to which one enantiomer is present in greater quantity than the other. rsc.orgmazums.ac.irgoogle.com A sample containing an equal (1:1) ratio of two enantiomers is a racemate and has an ee of 0%, whereas a sample of a single, pure enantiomer has an ee of 100%. mazums.ac.ir

High-Performance Liquid Chromatography (HPLC) stands as the most widely used and definitive technique for the enantioselective separation and analysis of penbutolol. nih.govnih.gov This method typically employs a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation in time as they pass through the column. wvu.edu This separation allows for the precise quantification of each enantiomer's concentration.

Numerous research efforts have been dedicated to developing robust HPLC methods for resolving penbutolol enantiomers. A notable method utilizes a cellulose tris-3,5-dimethylphenyl carbamate based chiral stationary phase (commercially known as Chiralcel OD) to effectively separate the enantiomers. researchgate.net This approach is sensitive enough to detect and quantify the (+)-R-enantiomer as an impurity in the therapeutically active (–)-S-isomer. researchgate.net The efficiency of such a separation is characterized by several key parameters, as detailed in the table below. researchgate.net

Table 1: HPLC Parameters for Penbutolol Enantiomer Separation

| Parameter | Value | Reference |

|---|---|---|

| Column | Cellulose tris‐3,5‐dimethylphenyl carbamate (Chiralcel OD) | researchgate.net |

| Mobile Phase | Hexane with ethanol containing 0.4% diethylamine | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Capacity Factor (k') for first enantiomer | 1.32 | researchgate.net |

| Stereochemical Separation Factor (α) | 1.98 | researchgate.net |

| Maximum Stereochemical Resolution (Rs) | 5.05 | researchgate.net |

A high resolution factor (Rs), such as the 5.05 value reported, signifies a complete or "baseline" separation of the two enantiomer peaks, which is crucial for their accurate and independent quantification. researchgate.net The enantiomeric excess is then calculated based on the relative integrated peak areas of the (R) and (S) enantiomers in the resulting chromatogram. The utility of this technique is further highlighted in synthetic chemistry, where chiral HPLC is the gold standard for confirming the enantiopurity of newly synthesized chiral compounds. For example, a chemo-enzymatic route to produce (S)-penbutolol hydrochloride reported achieving an enantiomeric excess of 99%, a value verified by chiral HPLC analysis. mdpi.com This level of precision is vital, as the desired beta-blocking activity is predominantly associated with the (S)-enantiomer. nih.govmdpi.com

Spectroscopic Methods for Stereochemical Analysis

Alongside chromatographic techniques, spectroscopic methods provide essential information regarding the three-dimensional structure and absolute configuration of chiral molecules. For penbutolol, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of right- and left-circularly polarized light by a chiral molecule. Since enantiomers are mirror images, they interact with circularly polarized light in an equal but opposite manner. This results in CD spectra that are mirror images of each other, a characteristic known as the Cotton effect. This unique property makes CD spectroscopy an effective method for distinguishing between the (R)- and (S)-enantiomers of penbutolol. nih.gov It is used to confirm the absolute configuration of a sample by comparing its spectrum to that of a known standard and can be applied to analyze for enantiomeric impurities. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, the distinction between them can be achieved by using chiral auxiliary reagents.

Chiral Shift Reagents (CSRs): These are typically organometallic complexes of lanthanide metals that can reversibly bind to the penbutolol molecule. This binding forms two temporary diastereomeric complexes, which, unlike enantiomers, have different NMR spectra. The result is a separation of signals for corresponding protons in the (R)- and (S)-enantiomers, allowing for their identification and quantification. mazums.ac.ir

Chiral Derivatizing Agents (CDAs): This approach involves a chemical reaction between the penbutolol enantiomeric mixture and a single, pure enantiomer of a chiral derivatizing agent. This reaction creates a pair of diastereomers, which possess different physical properties and thus produce distinct signals in the NMR spectrum, enabling analysis of the original enantiomeric composition. nih.gov

Standard one-dimensional ¹H NMR and ¹³C NMR spectra are fundamental for confirming the successful synthesis and chemical structure of penbutolol and its precursors, such as (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol. mdpi.comacs.org

Table 2: Summary of Key Analytical Techniques for Penbutolol Enantiomers

| Technique | Application for Penbutolol Enantiomers | Key Parameters / Findings | Reference |

|---|---|---|---|

| Chiral HPLC | Quantitative separation of (R)- and (S)-enantiomers to determine enantiomeric excess (ee) and purity. | High resolution (Rs > 5) is achievable with cellulose-based CSPs. Used to confirm ee values up to 99%. | researchgate.netmdpi.com |

| Circular Dichroism (CD) | Qualitative identification of enantiomers and confirmation of absolute configuration. | Enantiomers produce mirror-image spectra. Useful for detecting enantiomeric impurities. | nih.govresearchgate.net |

| NMR Spectroscopy | Elucidation of chemical structure. Stereochemical analysis when used with chiral shift or derivatizing agents. | ¹H and ¹³C NMR confirm the molecular framework. Chiral auxiliaries create distinct signals for each enantiomer. | mazums.ac.iracs.orgntnu.no |

Structure Activity Relationship Sar Studies of Penbutolol Enantiomers

General SAR of Aryloxypropanolamine Beta-Blockers

(R)-Penbutolol belongs to the aryloxypropanolamine class of beta-blockers, which are characterized by an aromatic ring linked to a propanolamine (B44665) side chain via an ether oxygen. firsthope.co.inuobaghdad.edu.iq The structure-activity relationship for this class is well-defined.

The nature and position of substituents on the aromatic ring are primary determinants of a beta-blocker's activity and selectivity. pharmacy180.comnih.gov The aromatic ring itself is crucial for beta-blocking activity. firsthope.co.in Substitutions on this ring can influence properties like lipophilicity and receptor selectivity. firsthope.co.inramauniversity.ac.in For instance, a para-substituent on the phenyl ring of an aryloxypropanolamine is a key feature for β1-selectivity. nih.govwikipedia.org In contrast, a non-substituted phenyl ring tends to result in non-selective β-antagonism. nih.gov The type of aromatic group can also affect the drug's absorption, distribution, metabolism, and excretion. pharmacy180.comnih.gov While various ring systems can replace the catechol ring found in agonists without losing antagonist activity, the specific aryl group is a significant factor. pharmacy180.com For example, the lipophilicity conferred by a naphthyl ring can lead to increased penetration of the blood-brain barrier. nih.gov

In the case of penbutolol (B1679223), the aromatic ring is a phenyl group substituted at the ortho position with a cyclopentyl group. This substitution pattern contributes to its non-selective beta-blocking properties. medkoo.comiiab.mewikipedia.org

The propanolamine side chain is a critical component for the biological activity of aryloxypropanolamine beta-blockers. researchgate.net This side chain consists of a three-carbon chain with a hydroxyl group and an amine group. Most clinically used beta-blockers possess this aryloxypropanolamine structure. pharmacyfreak.com The two-carbon chain separating the ether oxygen and the amine group is important for activity, and alterations in this chain length can reduce beta-blocking effects. firsthope.co.in Any substitution on the α, β, or γ carbons of the side chain typically decreases activity. kau.edu.sa

The introduction of an oxymethylene bridge (-OCH2-) between the aromatic ring and the ethylamine (B1201723) side chain was a significant development, leading to more potent beta-blockers like propranolol. wikipedia.org This feature is characteristic of the aryloxypropanolamine class. wikipedia.orgpharmaguideline.com The -OCH2- group is believed to contribute to the antagonistic properties of these molecules and enhances potency compared to arylethanolamines. pharmacyfreak.compharmaguideline.com While not universally true, as some compounds with this group are potent agonists, it is a key structural element for many antagonists. ramauniversity.ac.inpharmaguideline.com Complete removal or replacement of this ether oxygen with groups like methylene, sulfur, or nitrogen has been shown to eliminate or considerably lower beta-blocking activity. kau.edu.saijrpc.com The side chain of aryloxypropanolamines can adopt a conformation that places the hydroxyl and amine groups in a similar position to beta-blockers that lack this bridge. wikipedia.org

The amino and hydroxyl groups of the propanolamine side chain are crucial for binding to the beta-adrenergic receptor. mdpi.com The secondary amine is considered essential for optimal activity. pharmacy180.com Bulky N-alkyl groups, such as the tert-butyl group found in penbutolol, are important for β-antagonistic activity. pharmacy180.compharmaguideline.com The protonated amine group is thought to be necessary for anchoring to the receptor. auburn.edu

The hydroxyl group on the side chain is also vital for activity, as its removal or substitution leads to a significant reduction in beta-blocking effects. kau.edu.sapharmaguideline.com This hydroxyl group is involved in essential hydrogen bonding interactions with the beta-adrenergic receptor. pharmacyfreak.comnih.gov For maximal effectiveness, this group must occupy a specific spatial arrangement. kau.edu.sa In molecular models, the protonated amino group and the hydroxyl group form hydrogen bonds with specific amino acid residues, such as Asp113, within the receptor. mdpi.com

Importance of the OCH2 Group

Stereochemical Requirements for Receptor Binding and Agonist/Antagonist Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction between beta-blockers and their receptors.

Aryloxypropanolamine beta-blockers contain a chiral center at the carbon atom bearing the hydroxyl group on the propanolamine side chain. pharmacy180.comresearchgate.net This chirality means they exist as two non-superimposable mirror images called enantiomers. nih.gov The interaction of these enantiomers with the chiral environment of the receptor is highly stereoselective. ualberta.ca

For aryloxypropanolamines, the (S)-enantiomer is generally the more potent beta-blocker. pharmacyfreak.compharmaguideline.comoup.com The (S) configuration of the hydroxyl-bearing carbon is critical for optimal affinity to the β-receptor. pharmacy180.comslideshare.net This stereoselectivity is a well-established principle, and the difference in activity between enantiomers can be substantial, with the (S)-enantiomer of some beta-blockers being 50 to 500 times more active than the (R)-enantiomer. researchgate.net

In the case of penbutolol, it is the (S)-enantiomer that is marketed and used clinically. pharmaguideline.commdpi.com The (S)-(-)-isomer of penbutolol was found to be significantly more active in both in vitro and in vivo experiments than its (R)-(+)-enantiomer. mdpi.com Specifically, the (S)-isomer was reported to be 200 times more active than the (R)-isomer. mdpi.com This highlights the profound impact of the chiral center's configuration on the binding affinity and efficacy of penbutolol. The higher activity of one stereoisomer is often explained by a three-point attachment model, where the more active enantiomer can form three complementary binding interactions with the receptor's active site, while the less active one can only form two. mdpi.com

Penbutolol also exhibits partial agonist activity, also known as intrinsic sympathomimetic activity (ISA), which is attributed to the (S)-enantiomer. wikipedia.orgmdpi.com This means that while it blocks the receptor from being activated by endogenous catecholamines, it can also cause a low level of receptor stimulation.

Table 1: Enantiomeric Activity of Penbutolol

| Enantiomer | Relative Activity | Key Properties |

|---|---|---|

| (S)-(-)-Penbutolol | High (200x more active than (R)-enantiomer) mdpi.com | Beta-blocking activity, Intrinsic Sympathomimetic Activity (ISA) mdpi.com |

| (R)-(+)-Penbutolol | Low mdpi.com | Inactive as a beta-blocker mdpi.com |

Correlation of Stereochemistry with Intrinsic Sympathomimetic Activitysmolecule.com

The biological activity of penbutolol, like many aryloxyaminopropanol β-blockers, is highly dependent on its stereochemistry. The molecule possesses a single chiral center in the propanolamine side chain, leading to two enantiomers: (S)-penbutolol and (R)-penbutolol. Research has consistently shown that the pharmacological properties, including intrinsic sympathomimetic activity (ISA), are primarily associated with one enantiomer.

Intrinsic sympathomimetic activity refers to the capacity of a β-blocker to act as a partial agonist at the β-adrenergic receptor, providing a low level of receptor stimulation while simultaneously blocking the effects of more potent endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862). cvpharmacology.com For penbutolol, this property is stereospecific. The (S)-(-)-enantiomer, also known as the laevo-rotating isomer, is the one that exhibits ISA. mdpi.comresearchgate.net In contrast, the (R)-(+)-enantiomer is reported to be devoid of this activity. mdpi.comresearchgate.net

The difference in activity between the enantiomers is significant. In both in vitro and in vivo experimental models, (S)-penbutolol has been found to be approximately 200 times more active as a β-blocker than its (R)-(+) counterpart. mdpi.comresearchgate.net This pronounced stereoselectivity underscores the importance of the specific three-dimensional arrangement of the hydroxyl group and the amine side chain for effective interaction with the β-adrenergic receptor. The (S)-configuration is crucial for the β-blocking effect and is also a prerequisite for the partial agonist activity seen with this isomer. pharmaguideline.com

While experimental studies in animal models, such as reserpinized rats, have demonstrated a dose-dependent increase in heart rate with penbutolol administration, suggesting ISA, human studies have indicated that the decreases in heart rate are comparable to those seen with propranolol, a β-blocker without ISA. smolecule.comwikidoc.org One clinical study quantified the ISA of racemic penbutolol as being 12–18% of the maximal sympathetic activity, which was lower than that of alprenolol (B1662852) (22-26%). nih.gov

Table 1: Stereochemistry and Intrinsic Sympathomimetic Activity (ISA) of Penbutolol Enantiomers

| Enantiomer | β-Adrenergic Blocking Activity | Intrinsic Sympathomimetic Activity (ISA) |

|---|---|---|

| (S)-Penbutolol | High (approx. 200x more active than (R)-isomer) mdpi.comresearchgate.net | Present mdpi.comresearchgate.net |

| (R)-Penbutolol | Low mdpi.comresearchgate.net | Absent mdpi.comresearchgate.net |

SAR for Non-Adrenergic Receptor Interactions (e.g., 5-HT1A, Na+ channels)researchgate.netncats.ioresearchgate.netfrontiersin.org

Beyond its primary action at β-adrenergic receptors, penbutolol interacts with other receptor systems, notably serotonin (B10506) 5-HT1A receptors and voltage-gated sodium channels. These interactions also exhibit structure-activity relationships and stereoselectivity.

5-HT1A Receptor Interaction

Penbutolol is recognized as an antagonist at 5-HT1A receptors. drugbank.commedkoo.comdrugbank.com This interaction has been investigated for its potential therapeutic applications, such as augmenting the effects of antidepressants. researchgate.net The binding of penbutolol to the human 5-HT1A receptor is stereoselective. Studies have explored the differential binding of penbutolol's R- and S-enantiomers to the wild-type 5-HT1A receptor and to a mutant version where a key amino acid, asparagine at position 386 (Asn386), was replaced with valine. nih.gov

The findings indicate that Asn386 plays a critical role as a "chiral discriminator." nih.govresearchgate.net While both enantiomers showed reduced affinity for the mutant receptor, the binding affinity of the S-enantiomer was more significantly affected than that of the R-enantiomer. nih.gov This suggests that the hydroxyl group and the ether oxygen of the oxypropanolamine side chain, particularly in the (S)-configuration, are crucial for interaction with Asn386. nih.gov The interaction likely involves hydrogen bonding between the ligand and the receptor. unict.it This stereoselective interaction highlights a structural basis for the differential effects of penbutolol enantiomers at 5-HT1A receptors.

Table 2: Stereoselective Interaction of Penbutolol Enantiomers with Human 5-HT1A Receptors

| Ligand | Receptor Type | Key Interacting Residue | Effect of Mutation (Asn386Val) |

|---|---|---|---|

| (S)-Penbutolol | Wild-Type 5-HT1A | Asn386 nih.gov | Affinity is significantly decreased nih.gov |

| (R)-Penbutolol | Wild-Type 5-HT1A | Asn386 nih.gov | Affinity is less affected than the (S)-enantiomer nih.gov |

Sodium (Na+) Channel Interaction

Some β-blockers, most notably propranolol, are known to possess membrane-stabilizing activity (MSA), which is attributed to their ability to block voltage-gated sodium channels, an action similar to Class I antiarrhythmic drugs. cvpharmacology.comfrontiersin.orgwikipedia.org This property is generally not stereoselective for propranolol. frontiersin.orgnih.gov

Research indicates that penbutolol also exhibits sodium channel-blocking properties. Specifically, (+)-penbutolol, the (R)-enantiomer, has been identified as having Na+ channel-blocking action. medchemexpress.com This effect contributes to its pharmacological profile beyond β-adrenoceptor blockade. The ability to block sodium channels can influence cardiac electrophysiology and neuronal activity. Unlike the β-blocking and ISA activity, which reside in the (S)-enantiomer, this distinct pharmacological action is associated with the (R)-enantiomer.

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-Penbutolol Hydrochloride |

| (R)-Penbutolol |

| (S)-Penbutolol |

| Alprenolol |

| Epinephrine |

| Metoprolol |

| Nadolol |

| Norepinephrine |

| Propranolol |

Computational Chemistry and Molecular Modeling Applications in Penbutolol Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when it binds to another to form a stable complex. This technique is crucial for understanding the molecular interactions between drugs such as (R)-Penbutolol and their receptors.

As a non-selective beta-blocker, penbutolol (B1679223) binds to both beta-1 and beta-2 adrenergic receptors. drugbank.comwikipedia.org Molecular docking simulations help to visualize and analyze the binding modes of penbutolol within these receptors. These models reveal key intermolecular interactions like hydrogen bonds and hydrophobic interactions that determine the drug's affinity. Penbutolol acts on β1-adrenergic receptors in the heart and kidneys. wikipedia.org The mechanism involves blocking catecholamine activation of these receptors, which leads to a decrease in heart rate and blood pressure. drugbank.comwikipedia.org Unbiased molecular dynamics simulations have shown that beta-blockers, in general, follow a well-defined pathway to bind to β1- and β2-adrenergic receptors, initially interacting with an extracellular vestibule before entering the binding pocket. pnas.org

Beyond its primary targets, (R)-Penbutolol exhibits high binding affinity for the 5-hydroxytryptamine receptor 1A (5-HT1A), where it acts as an antagonist. drugbank.com This interaction is a subject of research for its potential antidepressant effects. drugbank.com Molecular docking studies of the 5-HT1A receptor suggest that agonists typically form hydrogen bond interactions with residues such as Asp116 and Asn386. unimore.it While specific docking studies detailing (R)-Penbutolol's interaction at the atomic level are not widely published, the general principles of ligand binding to this receptor are understood through homology models. unimore.itresearchgate.net

Additionally, some beta-blockers, including penbutolol, are known to have membrane-depressant effects, which may be associated with interactions with voltage-gated sodium (Na+) channels. mhmedical.com (+)-Penbutolol, the (R)-isomer, is noted to have a Na+ channel-blocking action. medchemexpress.com Computational modeling, including protein-protein docking and the use of deep learning methods, is an emerging approach for predicting and designing modulators of voltage-gated sodium channels. escholarship.orgnih.govfrontiersin.org

Modeling Binding Modes with Beta-Adrenergic Receptors

Molecular Dynamics Simulations for Conformational Analysis and Receptor Dynamics

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational changes of (R)-Penbutolol and its target receptors over time. rsc.orgnih.gov These simulations can illustrate the molecule's flexibility and how it adapts to the receptor's binding site. rsc.org MD is a valuable tool for exploring the stability of ligand-receptor complexes more effectively than static docking approaches. rsc.org For beta-adrenergic receptors, microsecond-long MD simulations have revealed novel agonist binding modes stabilized by internal water molecules, which differ from antagonist binding modes seen in crystal structures. plos.org Such simulations can also be coupled with systems pharmacology models to understand how different ligands and receptor polymorphisms affect cellular responses. nih.gov

Quantum Mechanics (QM) and Molecular Mechanics (MM) Calculations for Structural Optimization and Energetics

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a high-accuracy approach to studying large biological systems. semanticscholar.org In this framework, the drug and key receptor residues are treated with QM for electronic accuracy, while the larger protein environment is handled by the less computationally intensive MM. This allows for precise structural optimization and the calculation of interaction energies. While specific QM/MM studies on (R)-Penbutolol were not found in the search results, this methodology is generally applied to understand phase I oxidation reactions by cytochrome P450 enzymes and to rationalize the selectivity of these metabolic reactions. nih.govnjppp.com The goal of such investigations is to use high-level QM/MM calculations to answer specific questions about binding events in a timeframe that aligns with medicinal chemistry efforts.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Studies

Quantitative Structure-Activity Relationship (QSAR) models mathematically link a compound's chemical structure to its biological activity. nih.govnjppp.com These models are used to predict properties like toxicity or receptor affinity for new molecules. njppp.comdergipark.org.tr For beta-blockers, QSAR studies have been conducted to model toxicity (LD50) using topological indices as structural descriptors. dergipark.org.tr Similarly, Quantitative Structure-Metabolism Relationship (QSMR) studies correlate a drug's structure with its metabolic fate. nih.govbiokinetica.pl These computational approaches, along with pharmacophore modeling and docking, are integral to predicting the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of drugs. semanticscholar.orgnih.gov

Computational Prediction of Metabolic Pathways and Enzyme Interactions

Computational methods are increasingly used to predict the metabolic pathways of drugs like penbutolol. semanticscholar.orgnih.gov Penbutolol is known to be extensively metabolized in the liver via hydroxylation and glucuroconjugation, forming metabolites such as 4-hydroxy penbutolol. drugbank.comsemanticscholar.orgnih.gov Computational tools like MetaSite, MetaDrug, and the Pathway Prediction System (PPS) are designed to predict the sites of metabolism (SOM) and the role of specific enzymes, particularly from the cytochrome P450 (CYP) family. semanticscholar.orgnih.gov For instance, proteochemometric (PCM) models have been developed to predict the inhibition of major CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) by various compounds. plos.org Such models use molecular descriptors for the chemicals and properties of the enzyme's amino acid sequence to create a unified predictive framework. plos.org While the specific CYP enzymes responsible for penbutolol metabolism are not detailed in the provided results, CYP2D6 is a major enzyme in the metabolism of many beta-blockers, like propranolol. nih.gov

Interactive Data Table: Computational Tools in Penbutolol Research

| Computational Method | Application in (R)-Penbutolol Research | Key Insights | Relevant Receptors/Enzymes |

| Molecular Docking | Predicts binding orientation and affinity. | Elucidates interactions with primary and secondary targets. | Beta-adrenergic receptors drugbank.comwikipedia.org, 5-HT1A receptor drugbank.com, Na+ channels mhmedical.commedchemexpress.com |

| Molecular Dynamics (MD) | Simulates conformational changes and complex stability. | Reveals dynamic behavior and stability of the drug-receptor complex over time. rsc.org | Beta-adrenergic receptors plos.org, 5-HT1A receptor researchgate.net |

| QM/MM Calculations | Provides high-accuracy structural optimization and energetics. | Offers precise calculation of interaction energies and electronic structure. | Cytochrome P450 enzymes nih.gov |

| QSAR/QSMR | Relates structure to activity and metabolism. | Predicts toxicity and metabolic fate based on chemical structure. nih.govdergipark.org.tr | N/A (predictive models) |

| Metabolism Prediction | Identifies potential metabolic pathways and enzyme interactions. | Predicts sites of metabolism and involved enzymes. semanticscholar.org | Cytochrome P450 family plos.org |

Future Research Directions

Development of Novel Enantioselective Synthetic Routes for (R)-Penbutolol and its Derivatives

The synthesis of enantiomerically pure β-blockers is a significant area of research, aiming for more selective drugs with improved therapeutic indices. While much of the focus has been on the more active (S)-enantiomer, developing efficient and novel enantioselective synthetic routes for (R)-Penbutolol is a key future direction. Such advancements are crucial for providing sufficient quantities of the pure (R)-isomer for comprehensive pharmacological evaluation and for the synthesis of novel derivatives.

A promising strategy involves chemo-enzymatic methods, which combine chemical reactions with enzymatic processes to achieve high stereoselectivity. mdpi.comchemrxiv.org Research has demonstrated the successful synthesis of the (S)-penbutolol building block, (R)-1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol, with high enantiomeric excess using lipase-catalyzed kinetic resolution. mdpi.com Future studies could adapt these enzymatic kinetic resolution techniques to selectively isolate the corresponding (S)-chlorohydrin intermediate, which would serve as the chiral precursor for (R)-Penbutolol. Lipases, such as Lipase (B570770) B from Candida antarctica (CALB), have proven effective in the transesterification of racemic chlorohydrins, a key step in producing enantiopure intermediates for β-blockers. mdpi.comnih.gov Exploring different enzymes, solvents, and reaction conditions could optimize the synthesis of the (R)-penbutolol precursor. chemrxiv.org

Other established methods for creating single enantiomer β-blockers, such as the regioselective alkylation of phenols and the resolution of racemates, could also be refined for (R)-Penbutolol. unila.ac.id For instance, synthetic routes utilizing chiral building blocks like (S)-5-hydroxymethyl-3-tert-butyl-2-oxazolidinone, which can be obtained through enzymatic resolution, have been successful for the (S)-enantiomer and could be adapted. tandfonline.com The development of a one-pot synthesis, potentially using a chiral catalyst or sequential reactions with chiral reagents like (R)-(-)-glycidyl nosylate, represents another innovative path forward that could improve atom economy and reduce synthesis steps. rsc.org These new routes would not only make (R)-Penbutolol more accessible for research but also pave the way for creating a library of (R)-Penbutolol derivatives with potentially novel activities.

Further Elucidation of Distinct Preclinical Pharmacological Profiles of Penbutolol (B1679223) Enantiomers

While it is established that the (S)-enantiomer of penbutolol is responsible for the majority of the β-adrenergic blocking activity, the pharmacological profile of the (R)-enantiomer is not fully understood and requires more detailed preclinical investigation. Studies have shown that (S)-penbutolol is significantly more potent—ranging from 50 to 200 times more active—than (R)-penbutolol at β-adrenoceptors. mdpi.comnih.gov Furthermore, the (S)-isomer exhibits intrinsic sympathomimetic activity (ISA), an effect not observed with the (R)-isomer. mdpi.comnih.gov

Future research should focus on a comprehensive preclinical comparison of the enantiomers beyond their primary β-blocking effects. For example, (R)-penbutolol has been noted to possess a local anesthetic action, which is largely independent of its β-blocking capacity. nih.gov The molecular mechanisms and potential therapeutic relevance of this and other "off-target" effects need to be elucidated. Investigating the enantiomers' activities at other receptor systems is also a critical avenue. The stereoselective interactions of other β-blockers with receptors like serotonin (B10506) 5-HT1A receptors suggest that penbutolol enantiomers might also exhibit differential activities at non-adrenergic sites. diva-portal.org

Advanced in vitro and in vivo preclinical models should be employed to create a detailed comparative pharmacological fingerprint of both (R)- and (S)-penbutolol. This would involve assessing their effects on various tissues and cell types, exploring their impact on intracellular signaling pathways beyond the canonical β-adrenergic cascade, and determining if the (R)-enantiomer modulates the activity of the (S)-enantiomer when administered together. Such studies are essential to confirm whether (R)-penbutolol is merely a less potent version of the (S)-form or if it possesses a distinct pharmacological profile that could be harnessed for different therapeutic applications.

Advanced Computational Studies to Refine SAR and Predict Novel Analogues with Targeted Activities

Computational chemistry offers powerful tools to accelerate drug discovery and design. For (R)-Penbutolol, advanced computational studies are a logical next step to refine its structure-activity relationship (SAR) and to design novel analogues with specific, targeted activities. Molecular docking and molecular dynamics simulations can provide insights into the binding interactions of (R)-Penbutolol at various biological targets.

A recent example of this approach involved a molecular docking study of twenty FDA-approved β-blockers, including penbutolol, against the main protease (Mpro) of the SARS-CoV-2 virus. nih.gov Such in silico screening can rapidly identify potential new therapeutic applications for existing drugs and their isomers. Future computational work could expand on this by modeling (R)-Penbutolol and its derivatives against a wide array of receptors and enzymes, helping to predict potential efficacy for different diseases.